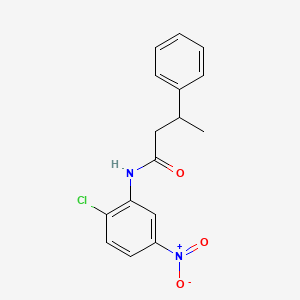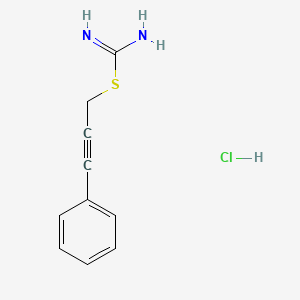
N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide
Descripción general
Descripción
N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitroaniline and 3-phenylbutanoic acid.
Amidation Reaction: The 2-chloro-5-nitroaniline is reacted with 3-phenylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: The major product is N-(2-amino-5-nitrophenyl)-3-phenylbutanamide.
Substitution: The major products depend on the nucleophile used, resulting in compounds like N-(2-chloro-5-aminophenyl)-3-phenylbutanamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and chloro groups allows for various binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- N-(2-chloro-5-nitrophenyl)-3-chloropropanamide
- 2-chloro-5-nitrophenyl isocyanate
Comparison:
- N-(2-chloro-5-nitrophenyl)-3-chloropropanamide: This compound has a similar structure but with a chloropropanamide moiety instead of a phenylbutanamide. It may exhibit different reactivity and applications due to the presence of the chloropropanamide group.
- 2-chloro-5-nitrophenyl isocyanate: This compound contains an isocyanate group, which makes it highly reactive towards nucleophiles. It is used in different applications, such as the synthesis of polyurethanes.
N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide stands out due to its unique combination of functional groups, which allows for diverse chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(12-5-3-2-4-6-12)9-16(20)18-15-10-13(19(21)22)7-8-14(15)17/h2-8,10-11H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKLPNAEINKCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-({2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}amino)-1,1-dimethyl-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B3975067.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3975077.png)
![4-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid](/img/structure/B3975088.png)
![9-(4-Methoxyphenyl)-6,6-dimethyl-2-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B3975090.png)
![2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B3975101.png)
![[2-(4-methylanilino)-2-oxoethyl] 2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetate](/img/structure/B3975115.png)
![3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B3975123.png)

![N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B3975129.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3975150.png)
![2-(benzylthio)-N-{4-[(1-naphthylamino)sulfonyl]phenyl}propanamide](/img/structure/B3975156.png)
![1-methyl-2-phenyl-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3975161.png)
